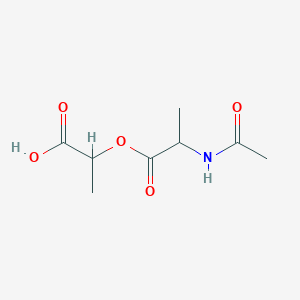
IpratropiuM BroMide IMpurity E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipratropium Bromide Impurity E is a chemical compound that is often encountered as an impurity in the synthesis of Ipratropium Bromide, a medication used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. This impurity is significant in the pharmaceutical industry as its presence needs to be controlled and quantified to ensure the safety and efficacy of the final medicinal product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ipratropium Bromide Impurity E typically involves the reaction of atropine with isopropyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using chromatographic techniques to isolate the impurity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of the impurity in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ipratropium Bromide Impurity E undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ipratropium Bromide Impurity E has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of impurities in pharmaceutical formulations.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Research into its pharmacokinetics and potential side effects when present as an impurity in medicinal products.
Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of Ipratropium Bromide Impurity E is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. it is structurally related to Ipratropium Bromide, which acts as an antagonist of the muscarinic acetylcholine receptor. This suggests that the impurity may also interact with similar molecular targets, potentially affecting the parasympathetic nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ipratropium Bromide: The parent compound, used as a bronchodilator.
Atropine: A related compound used as an anticholinergic agent.
Tiotropium Bromide: Another bronchodilator with a similar mechanism of action.
Uniqueness
Ipratropium Bromide Impurity E is unique in that it is specifically monitored and controlled as an impurity in pharmaceutical formulations. Its presence and concentration are critical for ensuring the safety and efficacy of the final medicinal product.
Eigenschaften
Molekularformel |
C19H27NO3 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
[(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3/t15-,16+,17?,18-/m1/s1 |
InChI-Schlüssel |
VORSMCHHJRVORT-UJJTZGENSA-N |
Isomerische SMILES |
CC(C)N1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


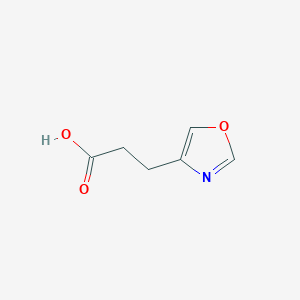
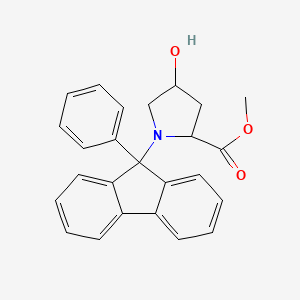
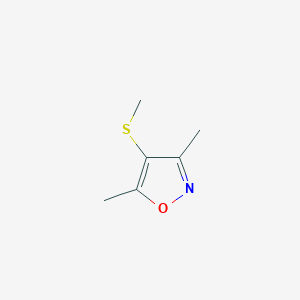
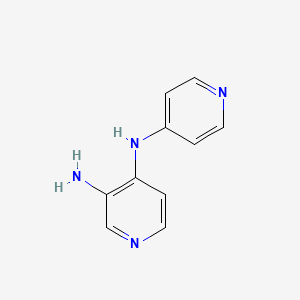

![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid](/img/structure/B13893861.png)
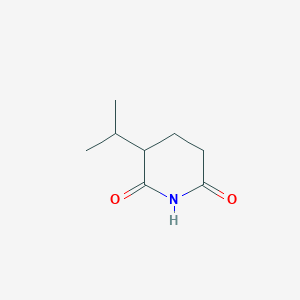

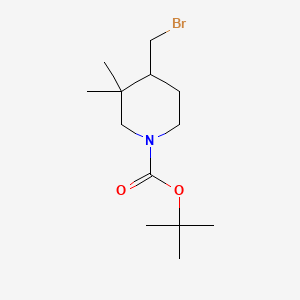
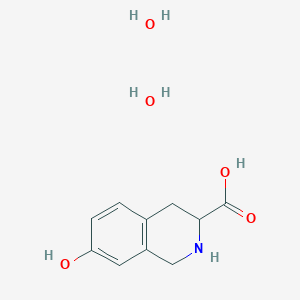
![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)
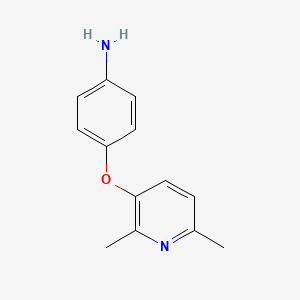
![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)
